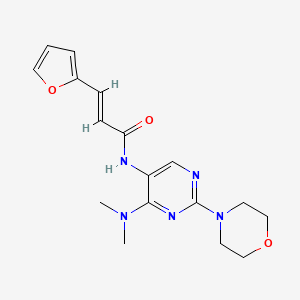
(E)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrimidine ring, a morpholine ring, a furan ring, and an acrylamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine, morpholine, and furan rings would contribute to the rigidity of the molecule, while the acrylamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the acrylamide group could undergo hydrolysis, and the furan ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Antitumor Activity
- Synthesis and Antitumor Applications : A study by Fahim, Elshikh, and Darwish (2019) describes the synthesis of novel pyrimidine derivatives, including compounds related to the query chemical, which demonstrated significant in vitro antitumor activity against the HepG2 cell line. The study also involved molecular docking and density functional theory (DFT) studies to evaluate the interaction of these compounds with biological targets (Fahim, Elshikh, & Darwish, 2019).
Enzyme Inhibition and Cancer Research
- Tyrosine Kinase Inhibition for Cancer Therapy : Research by Smaill et al. (2000, 2001) involves the development of 4-anilinoquinazoline and 4-anilinopyrido[3,2-d]pyrimidine-6-acrylamides, which are related to the query compound. These compounds were evaluated for their ability to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer therapy. The studies highlight the synthesis and biological evaluation of these compounds, including their potential as anticancer agents (Smaill et al., 2000), (Smaill et al., 2001).
Chemical Synthesis and Reactions
- Chemical Synthesis and Reactions : The study by Nuvole and Paglietti (1989) investigates the reactions of enamino amides, closely related to the query compound, with various reagents. The study provides insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Nuvole & Paglietti, 1989).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Applications : El Azab and Khaled (2015) synthesized various derivatives, including those related to the query chemical, and evaluated them for antimicrobial and antifungal activities. This study demonstrates the potential use of such compounds in the development of new antimicrobial agents (El Azab & Khaled, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-21(2)16-14(19-15(23)6-5-13-4-3-9-25-13)12-18-17(20-16)22-7-10-24-11-8-22/h3-6,9,12H,7-8,10-11H2,1-2H3,(H,19,23)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAGASDIYAXCJK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CO2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CO2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-3-(furan-2-yl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2739404.png)



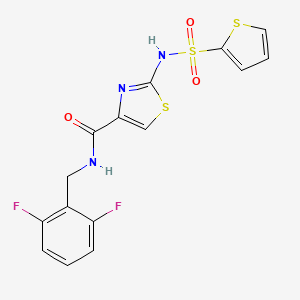
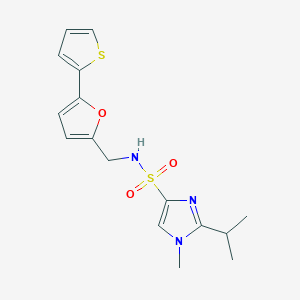
![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2739414.png)
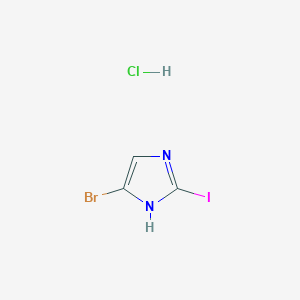
![2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2739417.png)

![5-bromo-2-chloro-N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2739419.png)
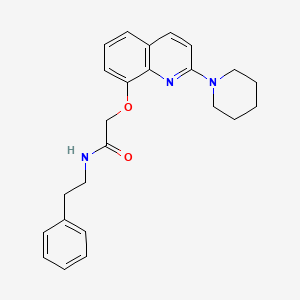

![2,5,6,7-Tetrahydropyrrolo[1,2-c]imidazole-3-thione](/img/structure/B2739424.png)